Palonosetron

Overview

Description

Palonosetron is a highly selective serotonin 5-HT3 receptor antagonist used primarily for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . It is known for its longer duration of action compared to other 5-HT3 antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palonosetron is synthesized using a multi-step processThe process typically includes steps such as cyclization, reduction, and purification . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions followed by purification and crystallization. The process is designed to be efficient and scalable, ensuring that the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Palonosetron undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of amines.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Hydrochloric acid: Used for acidification and pH adjustment.

Sodium hydroxide: Used for neutralization and pH adjustment.

Acetic acid: Used as a solvent and pH buffer.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound product .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is primarily used in the prevention of CINV. Its application can be broken down into several key areas:

- Acute CINV :

- Delayed CINV :

- Overall Efficacy :

Postoperative Nausea and Vomiting (PONV)

This compound has also been investigated for its efficacy in preventing PONV:

- A lower dosage (0.075 mg) has been suggested for this indication, although it is not widely marketed . Studies indicate that this compound effectively reduces PONV rates compared to traditional antiemetics.

Case Studies

Several clinical case studies have illustrated the practical applications of this compound:

- Case Study 1 : A patient undergoing HEC received this compound prior to chemotherapy and reported no episodes of nausea or vomiting during both acute and delayed phases.

- Case Study 2 : In a cohort study involving patients receiving MEC, those treated with this compound showed a marked reduction in nausea severity compared to those receiving older agents.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other 5-HT3 antagonists:

| Medication | Acute Phase CR (%) | Delayed Phase CR (%) | Overall Phase CR (%) |

|---|---|---|---|

| This compound (0.25 mg) | 59.2 | 42.0 | 40.7 |

| Ondansetron (32 mg) | 57.0 | 28.6 | 25.2 |

| Granisetron | Not specified | Not specified | Not specified |

Mechanism of Action

Palonosetron exerts its effects by selectively binding to serotonin 5-HT3 receptors, both centrally in the chemoreceptor trigger zone and peripherally in the gastrointestinal tract . This binding inhibits the action of serotonin, a key neurotransmitter involved in the vomiting reflex, thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

- Granisetron

- Ondansetron

- Dolasetron

- Ramosetron

Uniqueness

Palonosetron is unique among 5-HT3 receptor antagonists due to its longer half-life and higher receptor binding affinity . This results in a prolonged duration of action, making it particularly effective for preventing delayed CINV .

Biological Activity

Palonosetron is a second-generation 5-HT3 receptor antagonist (5-HT3 RA) primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in 2003, it has distinct pharmacological properties that enhance its efficacy compared to first-generation agents. This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and comparative analyses.

This compound works by selectively binding to 5-HT3 receptors in both the central and peripheral nervous systems, thereby blocking serotonin's action. Its high receptor-binding affinity and prolonged half-life (approximately 40 hours) enable it to provide effective control of both acute and delayed CINV. Unlike other 5-HT3 RAs, this compound has minimal affinity for other receptor types, which contributes to its favorable side effect profile .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Volume of Distribution : Approximately 8.3 ± 2.5 L/kg.

- Plasma Protein Binding : About 62%.

- Metabolism : Primarily via the CYP2D6 enzyme pathway, with some metabolism through CYP3A and CYP1A2.

- Excretion : Roughly 40% is excreted unchanged in urine over 144 hours post-administration .

Comparative Studies

This compound has been evaluated in multiple clinical trials against other 5-HT3 RAs like ondansetron and dolasetron. Key findings include:

Case Studies

In a multicenter phase IV study, this compound demonstrated superior efficacy in patients receiving moderately emetogenic chemotherapy (MEC) compared to first-generation agents, particularly in controlling delayed CINV . Another study highlighted its effectiveness when combined with aprepitant and dexamethasone, showing significant improvements in CR rates among urothelial cancer patients treated with gemcitabine and cisplatin .

Safety Profile

This compound is generally well tolerated, with adverse effects primarily including headache and constipation. The incidence of treatment-related adverse events is comparable to older agents, making it a safe option for patients undergoing chemotherapy .

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing randomized controlled trials (RCTs) to compare palonosetron with first-generation 5-HT3 receptor antagonists (RAs) in chemotherapy-induced nausea and vomiting (CINV)?

- Answer : RCTs should prioritize double-blinding, patient stratification by chemotherapy emetogenicity (MEC/HEC), and standardized outcome measures (e.g., complete response rates for acute/delayed phases). Pooled analyses of phase III trials highlight the importance of consistent corticosteroid co-administration protocols and adverse event (AE) reporting . For example, Botrel et al. utilized patient-level data from five trials to control for covariates like age and sex, ensuring statistical robustness .

Q. How can researchers resolve contradictions between meta-analyses evaluating this compound’s efficacy across heterogeneous study designs?

- Answer : Use sensitivity analyses to isolate variables such as dosing regimens (e.g., 0.25 mg vs. 0.75 mg) or patient subgroups. Evidence from pooled phase III trials demonstrates that restricting analyses to FDA-approved trial data reduces heterogeneity but may introduce selection bias; thus, combining patient-level and literature-based data is critical . For instance, Likun et al. reconciled discrepancies by weighting studies by sample size and emetogenicity .

Q. What pharmacokinetic (PK) methodologies are recommended to characterize this compound’s plasma concentration-time profile in preclinical models?

- Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is standard for calculating parameters (e.g., AUC, Cmax, t½). In canine studies, plasma samples quantified via LC-MS/MS with a lower limit of detection (LLOD) of 0.02 ng/mL ensured precision, while sparse sampling protocols balanced ethical and practical constraints .

Advanced Research Questions

Q. What experimental models are suitable for investigating this compound’s inhibition of substance P (SP)-mediated pathways, beyond 5-HT3 receptor antagonism?

- Answer : In vitro assays using dorsal root ganglion neurons or SP-induced bronchoconstriction models can isolate SP-specific effects. Comparative studies with ondansetron/granisetron require dose adjustments based on clinical equivalence ratios (e.g., 300 µg/kg this compound vs. 38 mg/kg ondansetron in rodent models) . This approach revealed this compound’s unique dual mechanism in preclinical CINV studies .

Q. How can adaptive trial designs optimize the evaluation of this compound in non-CINV applications, such as opioid withdrawal management?

- Answer : Crossover designs with placebo controls and objective withdrawal scales (e.g., Clinical Opiate Withdrawal Scale) are effective. A pilot study combined this compound with hydroxyzine, using naloxone-precipitated withdrawal paradigms to assess synergies. Blinding and washout periods minimized confounding .

Q. What computational strategies address this compound’s variable efficacy in delayed-phase CINV across patient subgroups?

- Answer : Machine learning algorithms (e.g., random forests) can identify predictors like genetic polymorphisms in 5-HT3/SP receptors. Retrospective analyses of phase III data (n=3,592 patients) suggest CYP2D6 metabolizer status and tumor type as modifiers of delayed-phase outcomes .

Q. How do translational pharmacokinetic/pharmacodynamic (PK/PD) models inform this compound dosing in special populations (e.g., renal impairment)?

- Answer : Population PK modeling using nonlinear mixed-effects approaches (e.g., NONMEM) integrates covariates like creatinine clearance. Studies show this compound’s minimal renal excretion (<1%) supports standard dosing in renal impairment, but hepatic dysfunction may require PK monitoring .

Q. Methodological Guidance

- For meta-analyses : Prioritize studies with patient-level data to reduce publication bias. The pooled analysis by Schwartzberg et al. (n=3,463) used harmonized endpoints (e.g., complete response = no emesis/no rescue medication) .

- For preclinical PK studies : Validate assays with spike-and-recovery experiments to ensure accuracy near the LLOD .

- For novel applications : Pilot studies should include mechanistic endpoints (e.g., SP receptor density in biopsies) to justify larger trials .

Properties

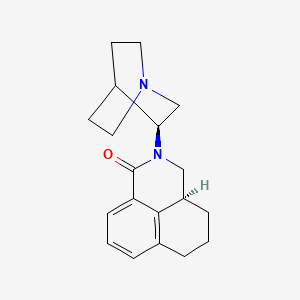

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048342 | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

135729-61-2, 135729-56-5 | |

| Record name | Palonosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.